molecular formula C6H11Cl2N3 B2517237 N2-Methylpyridine-2,5-diamine dihydrochloride CAS No. 1439899-22-5

N2-Methylpyridine-2,5-diamine dihydrochloride

Cat. No.: B2517237
CAS No.: 1439899-22-5
M. Wt: 196.08
InChI Key: XCIDVONIAQPOLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N2-Methylpyridine-2,5-diamine dihydrochloride is an organic compound with the molecular formula C6H11Cl2N3. It is commonly used as a reagent in various chemical reactions and can serve as a catalyst or ligand in different processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

. The general steps are as follows:

    Amination: Introduction of an amino group onto the methylpyridine ring.

    Chlorination: Chlorination of the aminated product.

    Hydrochloric Acid Treatment: Final treatment with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods

Industrial production methods for N2-Methylpyridine-2,5-diamine dihydrochloride are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow processes and optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

N2-Methylpyridine-2,5-diamine dihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: It can also be reduced to form amine derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Various halogenating agents and nucleophiles can be employed depending on the desired substitution product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce primary or secondary amines .

Scientific Research Applications

N2-Methylpyridine-2,5-diamine dihydrochloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism by which N2-Methylpyridine-2,5-diamine dihydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. It can act as a ligand, binding to metal ions and facilitating various catalytic processes. The compound’s structure allows it to participate in electron transfer reactions, influencing the activity of enzymes and other proteins .

Comparison with Similar Compounds

Similar Compounds

    Pyridine-2,5-diamine: Lacks the N2-methyl group, resulting in different reactivity and properties.

    N2-Methylpyridine-3,5-diamine: Similar structure but with different positioning of the amino groups, leading to distinct chemical behavior.

    N2-Methylpyridine-2,4-diamine: Another isomer with varied reactivity due to the different arrangement of functional groups.

Uniqueness

N2-Methylpyridine-2,5-diamine dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in catalysis and organic synthesis .

Properties

IUPAC Name

2-N-methylpyridine-2,5-diamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3.2ClH/c1-8-6-3-2-5(7)4-9-6;;/h2-4H,7H2,1H3,(H,8,9);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCIDVONIAQPOLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC=C(C=C1)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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